molecular formula C16H10Cl2N2O2S B15213652 5-Chloro-3-(4-chlorobenzene-1-sulfonyl)-2-methyl-1H-indole-6-carbonitrile CAS No. 646514-54-7

5-Chloro-3-(4-chlorobenzene-1-sulfonyl)-2-methyl-1H-indole-6-carbonitrile

Cat. No.: B15213652
CAS No.: 646514-54-7
M. Wt: 365.2 g/mol
InChI Key: LHAAQJKMBVASSF-UHFFFAOYSA-N
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Description

Chemical Name: 5-Chloro-3-(4-chlorobenzene-1-sulfonyl)-2-methyl-1H-indole-6-carbonitrile CAS No.: 628736-09-4 Molecular Formula: C₁₆H₁₀Cl₂N₂O₂S Molecular Weight: 377.24 g/mol

This indole derivative features a chloro substituent at position 5, a 4-chlorobenzenesulfonyl group at position 3, a methyl group at position 2, and a nitrile group at position 4. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to halogenated aromatic systems .

Properties

CAS No.

646514-54-7

Molecular Formula

C16H10Cl2N2O2S

Molecular Weight

365.2 g/mol

IUPAC Name

5-chloro-3-(4-chlorophenyl)sulfonyl-2-methyl-1H-indole-6-carbonitrile

InChI

InChI=1S/C16H10Cl2N2O2S/c1-9-16(23(21,22)12-4-2-11(17)3-5-12)13-7-14(18)10(8-19)6-15(13)20-9/h2-7,20H,1H3

InChI Key

LHAAQJKMBVASSF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=C(C(=C2)Cl)C#N)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-((4-chlorophenyl)sulfonyl)-2-methyl-1H-indole-6-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Chloro Group: Chlorination of the indole core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Nitrile Formation: The nitrile group can be introduced through a cyanation reaction using reagents like sodium cyanide or potassium cyanide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-((4-chlorophenyl)sulfonyl)-2-methyl-1H-indole-6-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and sulfonyl groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

5-Chloro-3-((4-chlorophenyl)sulfonyl)-2-methyl-1H-indole-6-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-3-((4-chlorophenyl)sulfonyl)-2-methyl-1H-indole-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Signal Transduction Pathways: Altering the signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Analysis

The compound’s closest analogs differ in substituent positions, halogenation patterns, and functional groups. Key examples include:

Table 1: Structural and Functional Comparison
Compound Name CAS No. Molecular Formula Key Substituents Molecular Weight (g/mol) Key Features
Main Compound 628736-09-4 C₁₆H₁₀Cl₂N₂O₂S 5-Cl, 3-(4-ClPhSO₂), 2-Me, 6-CN 377.24 Sulfonyl group enhances solubility; dual chloro groups increase lipophilicity
3-Chloro-1H-indole-2-carbonitrile 74960-46-6 C₉H₅ClN₂ 3-Cl, 2-CN 176.60 Simpler structure; nitrile at position 2; high similarity score (0.90)
2-Benzyl-6-chloro-1-(4-methylphenyl)-indole-3-carbonitrile N/A C₂₄H₁₇ClN₂ 6-Cl, 3-CN, 1-(4-MePh), 2-benzyl 368.86 Bulky substituents reduce planarity; dihedral angle of 86.97° between rings
5-Chloro-1H-indole-3-carbonitrile 194490-14-7 C₉H₅ClN₂ 5-Cl, 3-CN 176.60 Nitrile at position 3; similarity score 0.73

Physicochemical and Structural Insights

Sulfonyl vs. Thioether Groups

Replacing the sulfonyl group in the main compound with a thioether (e.g., in 5-Chloro-3-[(4-chlorophenyl)thio]-2-methyl-1H-indole-6-carbonitrile, CAS 628736-09-4) reduces polarity and hydrogen-bonding capacity, impacting solubility and protein-binding interactions .

Dihedral Angles and Planarity

In 2-benzyl-6-chloro-1-(4-methylphenyl)-indole-3-carbonitrile, the dihedral angle between the indole and tolyl rings (86.97°) contrasts sharply with analogs like 1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carbonitrile (58.41°). This reduced planarity affects crystal packing and π-π stacking interactions .

Nitrile Position and Electronic Effects

Nitrile placement alters electron density distribution:

  • 6-CN (main compound): Withdraws electrons from the indole core, stabilizing intermediates in electrophilic substitution.
  • 3-CN (CAS 74960-46-6): Direct conjugation with the indole nitrogen modifies reactivity in nucleophilic attacks .
Crystallography and Intermolecular Interactions

Studies on 2-benzyl-6-chloro-1-(4-methylphenyl)-indole-3-carbonitrile reveal weak C–H···N hydrogen bonds and Cl···π interactions, which stabilize crystal lattices. Such interactions are critical in designing co-crystals for improved bioavailability .

NMR Spectral Comparisons

Comparative NMR analyses (e.g., in chromene derivatives) highlight that substituent-induced chemical shift changes (e.g., regions A and B in Figure 6 of Molecules 2014) can localize structural modifications. This approach is transferable to indole derivatives for substituent tracking .

Lumping Strategy in Modeling

Organic compounds with sulfonyl or nitrile groups (e.g., main compound vs. 5-Cyanoindole) are often "lumped" in computational models due to shared reactivity, simplifying reaction networks in environmental or metabolic studies .

Biological Activity

5-Chloro-3-(4-chlorobenzene-1-sulfonyl)-2-methyl-1H-indole-6-carbonitrile is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the existing literature on its biological activity, focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

C15H12Cl2N2O2S\text{C}_{15}\text{H}_{12}\text{Cl}_2\text{N}_2\text{O}_2\text{S}

This structure includes:

  • A chloro group,
  • A sulfonyl group,
  • An indole moiety,
  • A carbonitrile functional group.

These functional groups contribute to its biological activity by influencing its interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been tested against various cancer cell lines, including:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)0.19Induces apoptosis via caspase activation
HeLa (Cervical Cancer)0.23Inhibits tubulin polymerization
A549 (Lung Cancer)0.048Cell cycle arrest at G2/M phase

The compound exhibits significant cytotoxicity against these cell lines, indicating its potential as a therapeutic agent in cancer treatment. The mechanism involves disruption of microtubule dynamics, which is critical for cell division and proliferation.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial effects. Studies indicate that it possesses activity against both gram-positive and gram-negative bacteria. The structure-activity relationship (SAR) suggests that the presence of halogen atoms enhances its antimicrobial efficacy.

Case Studies

  • Study on Cytotoxicity : A study evaluated the cytotoxic effects of various indole derivatives, including the target compound, against human cancer cell lines. The results demonstrated that compounds with a similar structure exhibited IC50 values ranging from 0.04 µM to 0.5 µM, confirming the effectiveness of indole derivatives in cancer therapy .
  • Antimicrobial Efficacy : Another research focused on the antimicrobial properties of sulfonyl derivatives, revealing that compounds with similar sulfonyl groups displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study emphasized the importance of substituents in enhancing biological activity .

ADMET Properties

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial for evaluating the drug-likeness of any compound. Preliminary studies suggest that this compound has favorable ADMET properties, making it a candidate for further development in drug formulation.

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